2-(2-nitroethylideneamino)benzoic Acid
Description
2-(2-Nitroethylideneamino)benzoic acid is a nitro-substituted benzoic acid derivative characterized by a nitroethylideneamino group (-NH-CH2-CH2-NO2) attached to the ortho position of the benzoic acid core. This compound combines the aromatic carboxylic acid framework with a nitroalkylamine moiety, which confers unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitroethylideneamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUMNVLNDMQVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467498 | |
| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121845-92-9 | |
| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2-nitroethylideneamino)benzoic Acid typically involves the reaction of benzoic acid derivatives with nitroethane under specific conditions. One common method involves the condensation of 2-aminobenzoic acid with nitroethane in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-nitroethylideneamino)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-nitroethylideneamino)benzoic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-nitroethylideneamino)benzoic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by forming reactive species that damage cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-nitroethylideneamino)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:
Key Comparative Insights:
Electronic Effects: The nitroethylideneamino group in the target compound introduces stronger electron-withdrawing effects compared to ethoxy-oxoacetamido () or benzylideneamino () groups. This may increase the acidity of the carboxylic acid (pKa ~2-3, similar to nitrobenzoic acids) and alter redox behavior . In contrast, sulfonate or ester derivatives (e.g., ) exhibit reduced acidity due to electron-donating substituents.
Synthetic Routes: Analogous compounds like 4-(4-nitrobenzylideneamino)benzoic acid () are synthesized via Schiff base formation, suggesting that the target compound could be prepared by condensing 2-aminobenzoic acid with nitroacetaldehyde. Esterified analogs () often employ nucleophilic substitution or condensation reactions, which may require nitro-group protection strategies.
Biological Activity: Nitroaromatic compounds (e.g., ) are frequently bioactive, acting as enzyme inhibitors or antimicrobial agents. The nitroethylideneamino group may confer similar properties, though steric hindrance from the ethylidene chain could modulate efficacy. Anti-inflammatory analogs like 2-(sulfooxy)benzoic acid () highlight the role of substituent polarity in pharmacological activity.
Crystallography and Solubility :
- Hydrogen-bonding patterns in 2-(2-ethoxy-2-oxoacetamido)benzoic acid () reveal planar molecular geometries and chain-like packing, which may differ in the target compound due to the nitro group’s bulk and polarity.
- Nitro-substituted compounds generally exhibit lower aqueous solubility compared to hydroxyl or sulfonate derivatives .
Biological Activity
2-(2-Nitroethylideneamino)benzoic Acid (NEBA) is an organic compound with the molecular formula C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Synthesis
NEBA is synthesized through the reaction of benzoic acid derivatives with nitroethane, typically involving a condensation reaction facilitated by an acid catalyst. The general reaction can be summarized as follows:
The biological activity of NEBA is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects such as:
- Antimicrobial Activity : NEBA has shown potential against various bacterial strains.
- Antifungal Properties : Preliminary studies indicate effectiveness against certain fungal pathogens.
- Cellular Interaction : The compound may disrupt cellular processes by forming reactive species that damage cellular components.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of NEBA against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant antimicrobial properties.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
Antifungal Activity
NEBA was also tested for antifungal activity against Candida albicans. The results indicated that NEBA inhibited fungal growth at concentrations similar to those required for bacterial inhibition.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.75 |
Case Studies
- Study on Antimicrobial Properties : A research project assessed the effects of NEBA in vitro against a panel of pathogenic bacteria and fungi. The study concluded that NEBA exhibits significant antimicrobial activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
- Mechanistic Insights : Another investigation focused on the mechanism by which NEBA exerts its antimicrobial effects. It was found that the compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death.
Comparative Analysis
NEBA's structure allows it to be compared with other nitro-substituted benzoic acids, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The presence of the ethylideneamino group in NEBA enhances its reactivity and biological activity compared to simpler derivatives.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(2-Nitroethylideneamino)benzoic Acid | Nitro group + ethylideneamino chain | Significant antimicrobial effects |
| 2-Nitrobenzoic Acid | Simple nitro substitution | Moderate antimicrobial effects |
| 3-Nitrobenzoic Acid | Nitro group at meta position | Limited biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
